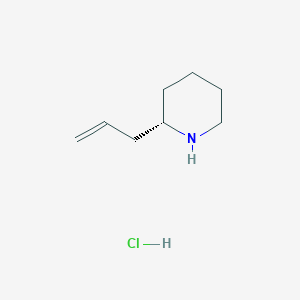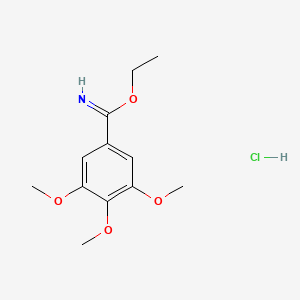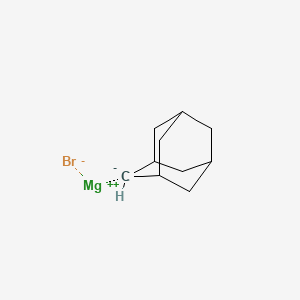
Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 2411637-42-6 . It has a molecular weight of 328.41 . The IUPAC name for this compound is di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate .
Molecular Structure Analysis
The InChI code for Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate is 1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate has been utilized in chemical synthesis, particularly in the preparation of 1,6-Difunctionalized Cyclodeca-3,8-diynes. This involves the reaction of tert-butyl acetate with 1,4-dibromobut-2-yne, leading to a range of derivatives with varying functional groups (Chellappan et al., 2003).
- It also plays a role in the combinatorial solution-phase synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its versatility in the synthesis of complex organic compounds (Malavašič et al., 2007).
Applications in Organic Chemistry and Material Science
- This compound has been used in the synthesis of various organic and industrial chemistry compounds, such as in the alkylation of acetates with primary alcohols and diols (Iuchi et al., 2010).
- In material science, it's involved in the formation of electrochromic polyamides, showcasing its relevance in the development of new materials (Hsiao et al., 2009).
Miscellaneous Uses
- The compound has been a part of the creation of axially chiral dicarboxylic acids, which are crucial in asymmetric Mannich-type reactions, underlining its role in stereochemistry (Hashimoto et al., 2011).
- It's also used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, demonstrating its potential in pharmaceutical research (Zhang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHYBBLDKGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)





